
1-(2,3,5-Trifluorophenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,5-Trifluorophenyl)ethanamine is a chemical compound with the molecular formula C8H8F3N . It has a molecular weight of 175.15 . The compound is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for 1-(2,3,5-Trifluorophenyl)ethanamine is 1S/C8H8F3N/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-4H,12H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(2,3,5-Trifluorophenyl)ethanamine is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources .Wissenschaftliche Forschungsanwendungen
Pharmacology
1-(2,3,5-Trifluorophenyl)ethanamine: is a compound that has potential applications in the field of pharmacology. It can be used as a precursor for the synthesis of various pharmaceutical agents. Its trifluorophenyl group is particularly interesting due to its ability to influence the biological activity of molecules, often leading to increased potency and metabolic stability .
Material Science
In material science, this compound could be utilized in the development of novel materials with specific properties. The presence of fluorine atoms can contribute to the creation of materials with high thermal stability and chemical resistance, which are valuable in harsh industrial environments .
Chemical Synthesis
1-(2,3,5-Trifluorophenyl)ethanamine: serves as an important intermediate in organic synthesis. It can be used to introduce the trifluorophenyl moiety into more complex molecules, which is a common structural component in many pharmaceuticals and agrochemicals due to its lipophilic nature and ability to pass through biological membranes .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry. Its unique structure allows it to be a reference compound in chromatography and mass spectrometry, aiding in the identification and quantification of various substances .
Biochemistry
In biochemistry, 1-(2,3,5-Trifluorophenyl)ethanamine might be involved in enzyme-catalyzed reactions. It could act as a substrate or inhibitor for enzymes that interact with similar aromatic compounds, thus helping to understand enzyme specificity and mechanism of action .
Environmental Science
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2,3,5-trifluorophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-4H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQWBXQTHWCBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3,5-Trifluorophenyl)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-1-(2,2-difluoroethyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2881896.png)
![3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2881898.png)

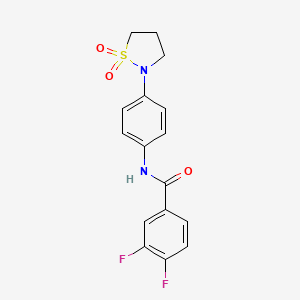
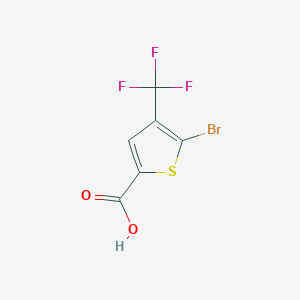
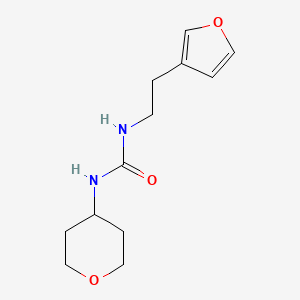
![N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2881906.png)
![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2881907.png)
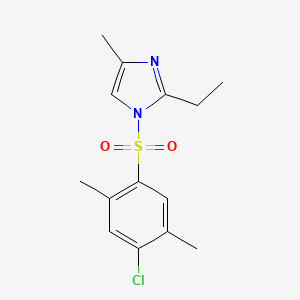
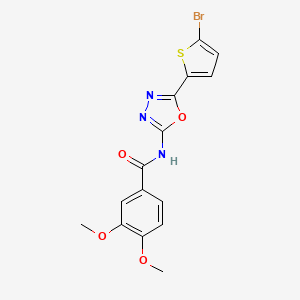
![4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether](/img/structure/B2881911.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2881913.png)
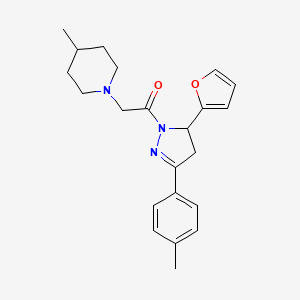
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2881919.png)